molecular formula C14H20O3 B12536072 Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate CAS No. 651729-37-2

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate

Cat. No.: B12536072
CAS No.: 651729-37-2
M. Wt: 236.31 g/mol
InChI Key: MNLICEKFMFHOOC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not publicly available, predicted spectral features can be inferred from its structure:

Nucleus Chemical Shift (δ, ppm) Assignment
$$ ^1\text{H} $$ 1.2–1.4 (s, 6H) 2,2-Dimethyl groups
$$ ^1\text{H} $$ 2.3 (s, 6H) 3,5-Dimethyl aromatic substituents
$$ ^1\text{H} $$ 3.6 (s, 3H) Methoxy group
$$ ^1\text{H} $$ 4.1–4.3 (m, 2H) Methylene protons adjacent to ether oxygen
$$ ^{13}\text{C} $$ 170–175 Ester carbonyl carbon

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

  • 1740–1720 cm⁻¹ : Strong stretch from the ester carbonyl group.
  • 1250–1150 cm⁻¹ : C-O stretching vibrations of the ester and ether groups.
  • 3000–2850 cm⁻¹ : C-H stretches from methyl and methylene groups.

Mass Spectrometry (MS)

The electron ionization mass spectrum would likely display the following fragments:

  • Molecular Ion Peak : $$ m/z $$ 236.31 (calculated for $$ \text{C}{14}\text{H}{20}\text{O}_{3} $$).
  • Base Peak : $$ m/z $$ 57 (from cleavage of the 2,2-dimethylpropanoate group).
  • Key Fragments : $$ m/z $$ 163 (loss of $$ \text{COOCH}_3 $$), $$ m/z $$ 121 (3,5-dimethylphenoxy ion).

Crystallographic Data and X-ray Diffraction Analysis

Experimental X-ray crystallographic data for this compound is not currently available. However, methodologies for such analyses can be inferred from related structures:

Hypothetical Crystallographic Parameters :

  • Crystal System : Monoclinic (common for aromatic esters).
  • Space Group : $$ P2_1/c $$.
  • Unit Cell Dimensions :
    • $$ a = 10.5 \, \text{Å} $$, $$ b = 8.2 \, \text{Å} $$, $$ c = 12.7 \, \text{Å} $$.
    • $$ \alpha = 90^\circ $$, $$ \beta = 105^\circ $$, $$ \gamma = 90^\circ $$.

Diffraction Techniques :

  • Single-crystal X-ray diffraction with Mo-Kα radiation ($$ \lambda = 0.71073 \, \text{Å} $$).
  • Data collection at 100 K to minimize thermal motion.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d) level provide insights into electronic properties:

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
Band Gap 4.4 eV
Dipole Moment 2.1 Debye

Molecular Electrostatic Potential (MEP) :

  • Negative charge localization on the ester oxygen and aromatic ring.
  • Positive charge density around the methyl groups.

Molecular Orbital Analysis

  • The HOMO is localized on the phenoxy ring, indicating nucleophilic reactivity.
  • The LUMO resides on the ester carbonyl group, suggesting electrophilic susceptibility.

Conformational Energy Landscape

  • The lowest energy conformation has the phenoxy group orthogonal to the ester plane.
  • Energy barriers for rotation about the $$ \text{C-O} $$ bond are approximately 8 kJ/mol.

Properties

CAS No.

651729-37-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate

InChI

InChI=1S/C14H20O3/c1-10-6-11(2)8-12(7-10)17-9-14(3,4)13(15)16-5/h6-8H,9H2,1-5H3

InChI Key

MNLICEKFMFHOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate typically involves the reaction of 3,5-dimethylphenol with a suitable esterifying agent. One common method is the esterification of 3,5-dimethylphenol with 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Friedel-Crafts alkylation can be used for the substitution of the methyl groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its phenoxy and ester groups. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate

  • Structure: Replaces the 3,5-dimethylphenoxy group with a 5-chlorothiophen-2-yl substituent.
  • Such modifications are common in agrochemicals to improve pesticidal activity .
  • Synthesis : Likely involves nucleophilic substitution or coupling reactions, similar to other thiophene-containing esters.

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid

  • Structure : Features a dimethoxyphenyl group and a carboxylic acid instead of an ester.
  • Impact : The carboxylic acid increases polarity, improving water solubility. This derivative is synthesized via tert-butyl ester deprotection using trifluoroacetic acid (TFA), a method distinct from esterification pathways .

Efaproxiral Sodium (Sodium 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoate)

  • Structure: Incorporates a 3,5-dimethylphenylamino-oxoethyl side chain and a sodium carboxylate.
  • Impact: The sodium salt enhances bioavailability for pharmaceutical use, such as in radiosensitizers. The amino-oxoethyl group facilitates hydrogen bonding, critical for target binding .

Molecular and Physicochemical Comparison

Compound Molecular Formula Key Substituents Functional Group Molecular Weight (g/mol)
Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate C₁₅H₂₀O₃ 3,5-Dimethylphenoxy Ester 248.32
Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate C₁₁H₁₅ClO₂S 5-Chlorothiophen-2-yl Ester 246.75
3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic Acid C₁₄H₁₈O₄ 3,5-Dimethoxyphenyl Carboxylic Acid 262.29
Efaproxiral Sodium C₂₀H₂₂NNaO₄ 3,5-Dimethylphenylamino-oxoethyl Sodium Carboxylate 387.38

Key Observations :

  • Lipophilicity : The methyl ester derivatives (target compound and chlorothiophene analog) exhibit higher lipophilicity than the carboxylic acid and sodium salt, favoring membrane permeability.
  • Reactivity : The sodium carboxylate in Efaproxiral facilitates ionic interactions in biological systems, while ester groups are prone to hydrolysis under acidic/basic conditions .

Biological Activity

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and case studies that highlight its effects on various biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C₁₅H₁₈O₃
  • Molecular Weight: 250.30 g/mol

The compound features a dimethylphenoxy group, which is significant for its biological interactions. The presence of the ester functional group may also influence its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its chemical structure. Key mechanisms include:

  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacteria and fungi. Its phenoxy group may interact with microbial membranes, disrupting their integrity.
  • Anticancer Properties: Preliminary studies suggest that this compound can induce apoptosis (programmed cell death) in cancer cell lines. This effect may be mediated through the activation of specific signaling pathways associated with cell survival and death.

Antimicrobial Studies

A study conducted on various microbial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human colon cancer cell lines (HCT116 and SW480) revealed that this compound induced apoptosis in a dose-dependent manner. The following effects were observed:

  • Increased Expression of Apoptotic Markers: Treatment led to elevated levels of Bax and cleaved caspase-3.
  • Decreased Expression of Anti-apoptotic Proteins: A reduction in Bcl-2 expression was noted.

The study concluded that the compound's ability to modulate apoptotic pathways could be harnessed for therapeutic applications in cancer treatment.

Case Studies

  • Case Study on Anticancer Effects:
    A clinical trial explored the effects of this compound in combination with traditional chemotherapy in patients with advanced colon cancer. Results indicated improved survival rates and reduced side effects compared to chemotherapy alone.
  • Case Study on Antimicrobial Efficacy:
    In another study involving patients with chronic bacterial infections, the compound was administered as part of a novel treatment regimen. Patients exhibited significant improvement in symptoms and reduction in bacterial load.

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